molecular formula CH3IMg B12060250 Trideutero methylmagnesiumiodide

Trideutero methylmagnesiumiodide

Cat. No.: B12060250
M. Wt: 169.26 g/mol
InChI Key: VXWPONVCMVLXBW-GXXYEPOPSA-M
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Description

Methyl-d3-magnesium iodide solution is an organometallic compound with the chemical formula CD3MgI. It is a deuterated version of methylmagnesium iodide, where the hydrogen atoms in the methyl group are replaced with deuterium atoms. This compound is commonly used in synthetic organic chemistry due to its nucleophilic properties and its ability to participate in various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl-d3-magnesium iodide solution is typically prepared by reacting deuterated iodomethane (CD3I) with magnesium metal in an appropriate solvent such as diethyl ether. The reaction is carried out under an inert atmosphere to prevent the compound from reacting with moisture or oxygen. The general reaction is as follows:

[ \text{CD}_3\text{I} + \text{Mg} \rightarrow \text{CD}_3\text{MgI} ]

The reaction conditions usually involve refluxing the mixture to ensure complete reaction of the magnesium with the deuterated iodomethane .

Industrial Production Methods

In an industrial setting, the production of methyl-d3-magnesium iodide solution follows similar principles but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then typically dissolved in a solvent such as diethyl ether to create a solution with a specific concentration, often around 1.0 M .

Chemical Reactions Analysis

Types of Reactions

Methyl-d3-magnesium iodide solution undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used with methyl-d3-magnesium iodide solution include aldehydes, ketones, esters, and carbon dioxide. The reactions are typically carried out in anhydrous conditions to prevent the reagent from reacting with water. Solvents such as diethyl ether or tetrahydrofuran (THF) are commonly used .

Major Products Formed

The major products formed from reactions involving methyl-d3-magnesium iodide solution include:

Scientific Research Applications

Methyl-d3-magnesium iodide solution has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in the synthesis of deuterated compounds, which are valuable in mechanistic studies and as internal standards in nuclear magnetic resonance (NMR) spectroscopy.

    Biology: Employed in the synthesis of labeled biomolecules for tracing metabolic pathways and studying enzyme mechanisms.

    Medicine: Utilized in the development of deuterated drugs, which can have improved pharmacokinetic properties compared to their non-deuterated counterparts.

    Industry: Applied in the production of specialty chemicals and materials, including polymers and advanced materials .

Mechanism of Action

The mechanism of action of methyl-d3-magnesium iodide solution involves its role as a nucleophile. The compound donates its methyl group to electrophilic centers in other molecules, facilitating the formation of new carbon-carbon bonds. This nucleophilic addition is a key step in many organic synthesis reactions. The deuterium atoms in the methyl group can also provide insights into reaction mechanisms through isotopic labeling studies .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl-d3-magnesium iodide solution is unique due to the presence of deuterium atoms, which makes it valuable for isotopic labeling studies. The deuterium atoms can provide insights into reaction mechanisms and kinetic isotope effects, making this compound particularly useful in research applications .

Properties

Molecular Formula

CH3IMg

Molecular Weight

169.26 g/mol

IUPAC Name

magnesium;trideuteriomethane;iodide

InChI

InChI=1S/CH3.HI.Mg/h1H3;1H;/q-1;;+2/p-1/i1D3;;

InChI Key

VXWPONVCMVLXBW-GXXYEPOPSA-M

Isomeric SMILES

[2H][C-]([2H])[2H].[Mg+2].[I-]

Canonical SMILES

[CH3-].[Mg+2].[I-]

Origin of Product

United States

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